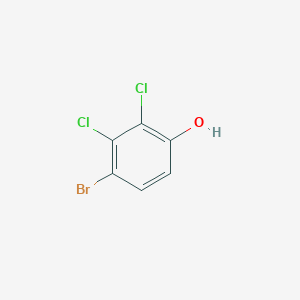












|
REACTION_CXSMILES
|
[Br:1]Br.O.ClCCl.[Cl:7][C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:9]=1[OH:15]>C(O)(=O)C.C(Cl)(Cl)Cl>[Br:1][C:12]1[CH:11]=[CH:10][C:9]([OH:15])=[C:8]([Cl:7])[C:13]=1[Cl:14]
|


|
Name
|
|
|
Quantity
|
3.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)O
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature
|
|
Type
|
STIRRING
|
|
Details
|
continued stirring vigorously 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
ADDITION
|
|
Details
|
after addition
|
|
Type
|
CUSTOM
|
|
Details
|
At this time reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
was poured into a flask
|
|
Type
|
CUSTOM
|
|
Details
|
Organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer was extracted with dichloromethane (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with Sat. sodium bicarbonate (3×100 mL) and brine (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product (9.65 g) was carried in to the next step without any purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C(=C(C=C1)O)Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |